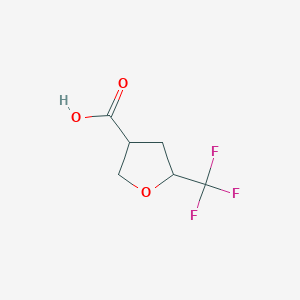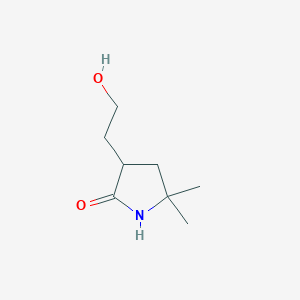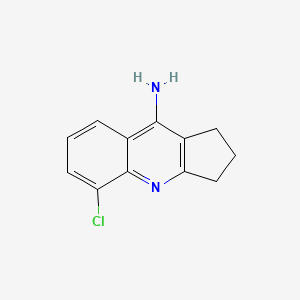![molecular formula C19H14F3P B13925061 Diphenyl[4-(trifluoromethyl)phenyl]phosphine](/img/structure/B13925061.png)
Diphenyl[4-(trifluoromethyl)phenyl]phosphine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diphenyl[4-(trifluoromethyl)phenyl]phosphine: is an organophosphorus compound that features a phosphine group bonded to two phenyl groups and a 4-(trifluoromethyl)phenyl group. This compound is known for its utility as a ligand in coordination chemistry and catalysis, particularly in reactions involving transition metals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Diphenyl[4-(trifluoromethyl)phenyl]phosphine typically involves the reaction of diphenylphosphine with 4-(trifluoromethyl)benzyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran at room temperature, followed by purification through recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: Diphenyl[4-(trifluoromethyl)phenyl]phosphine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Substitution: It participates in nucleophilic substitution reactions, where the phosphine group can be replaced by other nucleophiles.
Coordination: It acts as a ligand, forming complexes with transition metals.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Typical reagents include alkyl halides and aryl halides under basic conditions.
Coordination: Transition metals like palladium, platinum, and rhodium are often used in coordination reactions.
Major Products:
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphines.
Coordination: Metal-phosphine complexes.
Wissenschaftliche Forschungsanwendungen
Chemistry: Diphenyl[4-(trifluoromethyl)phenyl]phosphine is widely used as a ligand in homogeneous catalysis, particularly in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions. Its electron-withdrawing trifluoromethyl group enhances the reactivity and selectivity of the catalytic processes .
Biology and Medicine: In biological research, this compound is used to study the interactions between phosphine ligands and metal ions in biological systems. It also serves as a model compound for developing new pharmaceuticals that target metal-dependent enzymes .
Industry: In the industrial sector, this compound is employed in the production of fine chemicals and materials. Its role as a catalyst in polymerization reactions is particularly noteworthy, contributing to the synthesis of high-performance polymers .
Wirkmechanismus
The mechanism by which Diphenyl[4-(trifluoromethyl)phenyl]phosphine exerts its effects is primarily through its function as a ligand. It coordinates with transition metals, forming stable complexes that facilitate various catalytic processes. The trifluoromethyl group enhances the electron-withdrawing properties of the ligand, thereby increasing the electrophilicity of the metal center and improving the efficiency of catalytic reactions .
Vergleich Mit ähnlichen Verbindungen
- Tris[4-(trifluoromethyl)phenyl]phosphine
- Diphenyl(4-tolyl)phosphine
- 4-(Dimethylamino)phenyldiphenylphosphine
Comparison: Diphenyl[4-(trifluoromethyl)phenyl]phosphine is unique due to the presence of the trifluoromethyl group, which significantly enhances its electron-withdrawing capability compared to similar compounds. This property makes it particularly effective in catalytic applications where high reactivity and selectivity are required .
Eigenschaften
Molekularformel |
C19H14F3P |
|---|---|
Molekulargewicht |
330.3 g/mol |
IUPAC-Name |
diphenyl-[4-(trifluoromethyl)phenyl]phosphane |
InChI |
InChI=1S/C19H14F3P/c20-19(21,22)15-11-13-18(14-12-15)23(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14H |
InChI-Schlüssel |
XDRGHRGPMXAABY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=C(C=C3)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[2-[Hydroxy-[2-(2-methylprop-2-enoyloxy)ethyl]phosphanyl]-2-oxoethyl]-trimethylazanium](/img/structure/B13925013.png)






![7'-Bromo-2',3'-dihydro-6'-methoxy-2'-methylspiro[cyclopropane-1,4'(1'H)-isoquinoline]](/img/structure/B13925044.png)
![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(difluoromethyl)-1-(phenylsulfonyl)-](/img/structure/B13925057.png)
